Cas no 4746-77-4 ([1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL-)

[1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL- structure
4746-77-4 structure
Product Name:[1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL-
CAS No:4746-77-4
MF:C16H20N2
MW:240.343403816223
CID:3170891
PubChem ID:617636
Update Time:2025-07-19

[1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL-
    • H20267
    • starbld0029070
    • XUBKCXMWPKLPPK-UHFFFAOYSA-N
    • 2,6,2',6'-Tetramethyl-biphenyl-4,4'-diamine
    • SCHEMBL260795
    • 2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine
    • 2,2',6,6'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine #
    • 4746-77-4
    • Inchi: 1S/C16H20N2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,17-18H2,1-4H3
    • InChI Key: XUBKCXMWPKLPPK-UHFFFAOYSA-N
    • SMILES: NC1C=C(C)C(=C(C)C=1)C1C(C)=CC(=CC=1C)N

Computed Properties

  • Exact Mass: 240.162648646Da
  • Monoisotopic Mass: 240.162648646Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 52Ų

[1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639885-1g
2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine
4746-77-4 98%
1g
¥660.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639885-5g
2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine
4746-77-4 98%
5g
¥3178.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639885-10g
2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine
4746-77-4 98%
10g
¥5785.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639885-25g
2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine
4746-77-4 98%
25g
¥10428.00 2024-05-12
Aaron
AR00IL92-100mg
[1,1'-Biphenyl]-4,4'-diamine, 2,2',6,6'-tetramethyl-
4746-77-4 98%
100mg
$43.00 2025-02-10
Aaron
AR00IL92-250mg
[1,1'-Biphenyl]-4,4'-diamine, 2,2',6,6'-tetramethyl-
4746-77-4 98%
250mg
$69.00 2025-02-10
Aaron
AR00IL92-1g
[1,1'-Biphenyl]-4,4'-diamine, 2,2',6,6'-tetramethyl-
4746-77-4 98%
1g
$173.00 2025-02-10
Aaron
AR00IL92-5g
[1,1'-Biphenyl]-4,4'-diamine, 2,2',6,6'-tetramethyl-
4746-77-4 98%
5g
$518.00 2025-02-10
Aaron
AR00IL92-15g
2,2',6,6'-Tetramethyl-4,4'-diaminobiphenyl
4746-77-4 95%
15g
$719.00 2025-03-05
Aaron
AR00IL92-10g
2,2',6,6'-Tetramethyl-4,4'-diaminobiphenyl
4746-77-4 95%
10g
$494.00 2025-03-05

Additional information on [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL-

Professional Introduction to [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL (CAS No. 4746-77-4)

The compound [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL, identified by its CAS number 4746-77-4, is a meticulously engineered molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This bipyridine derivative exhibits a unique structural configuration characterized by a central bipyphenyl core substituted with diamine and tetramethyl groups. Such structural features contribute to its remarkable stability and reactivity, making it a valuable candidate for various applications in synthetic chemistry and material science.

Recent advancements in the study of [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL have highlighted its potential in catalysis and coordination chemistry. The presence of multiple nitrogen donor sites in its structure allows it to form stable complexes with transition metals, which is a critical feature for designing efficient catalysts. For instance, researchers have demonstrated its utility in the development of palladium and nickel complexes that exhibit high catalytic activity in cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals.

In the realm of pharmaceutical research, the compound has been explored for its potential as a ligand in drug design. Its ability to chelate metal ions opens up possibilities for developing novel therapeutic agents that target metal-dependent biological pathways. Studies have shown that metal complexes derived from [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL exhibit promising antimicrobial and anti-inflammatory properties. The tetramethyl substitution on the bipyphenyl ring enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.

The synthesis of [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL involves multi-step organic transformations that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled researchers to optimize yields and purity levels. For example, recent studies have employed transition-metal-catalyzed coupling reactions to streamline the synthesis process. These innovations not only improve the efficiency of production but also reduce the environmental impact of chemical manufacturing.

From a material science perspective, the compound's unique electronic properties make it suitable for applications in organic electronics. Researchers have investigated its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs). The rigid bipyphenyl backbone and electron-donating tetramethyl groups contribute to its ability to transport charge efficiently. This has led to experiments where [1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6'-TETRAMETHYL has been incorporated into polymer blends for enhanced performance in electronic devices.

The compound's stability under various environmental conditions has also been a subject of interest. Studies have assessed its resistance to thermal degradation and chemical oxidation. These properties are crucial for ensuring long-term reliability in industrial applications where exposure to harsh conditions is inevitable. The findings suggest that modifications to the substituents can further enhance stability without compromising reactivity.

In conclusion,[1,1'-BIPHENYL]-4,4'-DIAMINE, 2,2',6,6' -TETRAMETHYL (CAS No. 4746-77-4) is a multifaceted compound with diverse applications across multiple scientific disciplines。 Its unique structural features, coupled with recent advancements in synthetic and catalytic chemistry, position it as a key player in both academic research and industrial innovation。 As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in shaping the future of chemical biology and materials science。

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd